BenchChemオンラインストアへようこそ!

[(1S)-2,2-difluorocyclopropyl]methanol

JAK1/TYK2 Inhibition Autoimmune Disease Clinical Candidate

[(1S)-2,2-Difluorocyclopropyl]methanol (CAS 1887036-19-2) is a chiral, fluorinated cyclopropane derivative that integrates a gem-difluoro motif with a stereochemically defined (S)-configured hydroxymethyl group. This molecular architecture confers a unique combination of conformational rigidity, enhanced metabolic stability, and precise spatial orientation, making it a privileged building block in contemporary drug discovery programs, most notably as the chiral core of the clinical-phase dual JAK1/TYK2 inhibitor Brepocitinib (PF-06700841).

Molecular Formula C4H6F2O
Molecular Weight 108.09 g/mol
CAS No. 1887036-19-2
Cat. No. B3393122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-2,2-difluorocyclopropyl]methanol
CAS1887036-19-2
Molecular FormulaC4H6F2O
Molecular Weight108.09 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)CO
InChIInChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1
InChIKeyXOLSMTBBIZDHSG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1S)-2,2-Difluorocyclopropyl]methanol: Chiral gem-Difluorocyclopropane Building Block for Medicinal Chemistry Procurement


[(1S)-2,2-Difluorocyclopropyl]methanol (CAS 1887036-19-2) is a chiral, fluorinated cyclopropane derivative that integrates a gem-difluoro motif with a stereochemically defined (S)-configured hydroxymethyl group [1]. This molecular architecture confers a unique combination of conformational rigidity, enhanced metabolic stability, and precise spatial orientation, making it a privileged building block in contemporary drug discovery programs, most notably as the chiral core of the clinical-phase dual JAK1/TYK2 inhibitor Brepocitinib (PF-06700841) [2].

Why Generic (2,2-Difluorocyclopropyl)methanol Fails: The Functional and Economic Consequences of Stereochemical and Purity Variance in Sourcing [(1S)-2,2-Difluorocyclopropyl]methanol


The (1S)-2,2-difluorocyclopropyl framework is not a simple functional group; its specific (S) stereochemistry and gem-difluoro substitution are essential drivers of target potency, selectivity, and metabolic stability in advanced drug candidates like PF-06700841 [1]. Replacing the chiral (S)-methanol with its (R)-enantiomer (CAS 1631747-24-4) or a racemic mixture introduces a different 3D geometry that can ablate binding affinity or lead to off-target effects, while non-fluorinated cyclopropyl analogs lack the electron-withdrawing and metabolic-shielding benefits of the fluorine atoms, potentially compromising both in vitro and in vivo efficacy [2]. Procurement of the incorrect stereoisomer or a poorly characterized racemate therefore represents a high-risk, cost-inefficient practice that undermines the reproducibility and translatability of medicinal chemistry campaigns.

Quantitative Evidence Guide: Procuring [(1S)-2,2-Difluorocyclopropyl]methanol for High-Fidelity Drug Discovery


Clinical Validation: (S)-Stereochemistry is Essential for Potent JAK1/TYK2 Dual Inhibition

The (S)-2,2-difluorocyclopropyl moiety is a critical determinant of the biological activity of Brepocitinib (PF-06700841), a Phase II clinical candidate. This compound, incorporating the (S)-configured core, potently inhibits TYK2 (IC50 = 23 nM) and JAK1 (IC50 = 17 nM) . The importance of stereochemistry is underscored by the fact that Brepocitinib has been designated an orphan drug for multiple indications, a status contingent on its defined, reproducible composition [1].

JAK1/TYK2 Inhibition Autoimmune Disease Clinical Candidate

Stereochemistry Defines Binding Affinity in the ATP Pocket

The absolute (S)-configuration of the 2,2-difluorocyclopropyl group is essential for high-affinity binding to the ATP pockets of TYK2 and JAK1. A closely related inhibitor, exemplified in US20240360157, demonstrates that the (S)-difluorocyclopropyl-containing compound achieves a TYK2 IC50 of 1.5 nM, compared to 9 nM and 14 nM for JAK2 and JAK1, respectively [1]. This indicates that the (S)-enantiomer enables a distinct binding mode that achieves sub-nanomolar potency and a unique selectivity window. In contrast, the (R)-enantiomer or a racemate would not reproduce this binding geometry, likely resulting in a significant loss of target affinity and selectivity.

Kinase Inhibitor Structure-Based Drug Design Chiral Recognition

The gem-Difluoro Motif Confers Enhanced Metabolic Stability Compared to Non-Fluorinated Cyclopropyl Analogs

The presence of the gem-difluoro group on the cyclopropane ring is a well-established strategy for improving the metabolic stability of drug candidates. While direct comparative microsomal stability data for [(1S)-2,2-difluorocyclopropyl]methanol itself is not publicly available, studies on structurally analogous difluorocyclopropyl-containing compounds show a clear benefit. For example, a closely related compound, (3-1-(aminomethyl)-2,2-difluorocyclopropyl-N,N-dimethylaniline), demonstrated >75% remaining after 6 hours in a microsomal stability assay at 37°C, a value attributed to the difluorocyclopropyl segment [1]. This contrasts with the well-documented metabolic lability of non-fluorinated cyclopropyl rings, which are susceptible to oxidation by cytochrome P450 enzymes.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Key Application Scenarios for [(1S)-2,2-Difluorocyclopropyl]methanol in Drug Discovery and Chemical Biology


Synthesis and SAR Development of Clinical-Stage Dual JAK1/TYK2 Inhibitors

The primary and most validated application for [(1S)-2,2-difluorocyclopropyl]methanol is as a key chiral synthon in the preparation of Brepocitinib (PF-06700841) and its analogs. Researchers aiming to replicate, optimize, or explore the chemical space around this Phase II clinical candidate require the exact (S)-enantiomer to ensure the intended JAK1/TYK2 inhibition profile (IC50s of 17 nM and 23 nM, respectively) and selectivity over JAK2/3 . Using the wrong stereoisomer will yield divergent biological data and confound SAR studies.

Design of Next-Generation Kinase Inhibitors with Improved Selectivity Profiles

Data from patent US20240360157 demonstrates that the (S)-difluorocyclopropyl motif can be leveraged to achieve sub-nanomolar TYK2 inhibition (IC50 = 1.5 nM) with a unique selectivity window over JAK1 and JAK2 [1]. This positions [(1S)-2,2-difluorocyclopropyl]methanol as a strategic building block for medicinal chemistry teams seeking to design novel kinase inhibitors with enhanced potency and an improved therapeutic index.

Construction of Fluorinated Cyclopropanoid Nucleoside Analogs

The compound serves as a versatile starting material for the synthesis of difluorinated cyclopropanoid nucleoside analogues, a class of molecules with potential antiviral and anticancer activity [2]. The hydroxymethyl group provides a functional handle for glycosylation or other conjugation strategies, enabling the creation of novel nucleoside mimetics with altered conformational and electronic properties.

Bioisosteric Replacement of Metabolically Labile Motifs in Lead Optimization

In lead optimization campaigns where a cyclopropyl or alkyl group is identified as a metabolic soft spot, the gem-difluorocyclopropyl moiety offers a validated bioisosteric replacement strategy. The fluorine atoms shield the cyclopropane ring from oxidative metabolism, as evidenced by the enhanced stability of analogous difluorocyclopropyl compounds in microsomal assays (>75% remaining after 6 hours) [3]. This approach can improve the pharmacokinetic half-life of a drug candidate without drastically altering its molecular size or lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1S)-2,2-difluorocyclopropyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.